Cas no 886941-36-2 (3-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylbenzamide)
3-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylbenzamide Chemical and Physical Properties
Names and Identifiers
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- N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide
- 3-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylbenzamide
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- Inchi: 1S/C22H19N3O4S2/c1-29-18-10-6-11-19-20(18)24-22(30-19)25(14-16-8-3-4-12-23-16)21(26)15-7-5-9-17(13-15)31(2,27)28/h3-13H,14H2,1-2H3
- InChI Key: QIOCGMYBYNHCKB-UHFFFAOYSA-N
- SMILES: C(N(C1=NC2=C(OC)C=CC=C2S1)CC1=NC=CC=C1)(=O)C1=CC=CC(S(C)(=O)=O)=C1
3-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2652-1564-2μmol |
3-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide |
886941-36-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2652-1564-5μmol |
3-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide |
886941-36-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2652-1564-10μmol |
3-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide |
886941-36-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2652-1564-20μmol |
3-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide |
886941-36-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2652-1564-1mg |
3-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide |
886941-36-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2652-1564-2mg |
3-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide |
886941-36-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2652-1564-3mg |
3-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide |
886941-36-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2652-1564-4mg |
3-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide |
886941-36-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2652-1564-5mg |
3-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide |
886941-36-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2652-1564-10mg |
3-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide |
886941-36-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
3-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylbenzamide Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on 3-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylbenzamide
Research Brief on 3-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylbenzamide (CAS: 886941-36-2)
Recent studies on the compound 3-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylbenzamide (CAS: 886941-36-2) have highlighted its potential as a promising candidate in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique benzothiazole and pyridine moieties, has been investigated for its pharmacological properties, particularly in the context of enzyme inhibition and targeted therapy. The compound's structural complexity and functional groups suggest a high degree of specificity, making it a subject of interest for researchers exploring novel therapeutic agents.
One of the key areas of focus in recent research has been the compound's interaction with specific biological targets. Preliminary in vitro studies have demonstrated its efficacy in modulating enzymatic activity, particularly in pathways associated with inflammatory responses and cellular proliferation. The methanesulfonyl group, in conjunction with the benzothiazole and pyridine rings, appears to play a critical role in binding affinity and selectivity. These findings are supported by molecular docking simulations, which reveal favorable binding energies and interactions with active sites of target proteins.
Further investigations into the pharmacokinetic properties of 3-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylbenzamide have provided insights into its metabolic stability and bioavailability. Studies using human liver microsomes and plasma protein binding assays indicate moderate metabolic stability, with potential for optimization through structural modifications. Researchers have also explored the compound's solubility and permeability, which are crucial factors for its development as an oral therapeutic agent. These studies underscore the importance of balancing lipophilicity and hydrophilicity to enhance drug-like properties.
In addition to its pharmacological potential, recent synthetic approaches to 3-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylbenzamide have been refined to improve yield and purity. Novel catalytic methods and green chemistry techniques have been employed to streamline the synthesis, reducing the use of hazardous reagents and minimizing waste. These advancements not only facilitate large-scale production but also align with the growing emphasis on sustainable practices in pharmaceutical manufacturing.
Despite these promising developments, challenges remain in the clinical translation of this compound. Toxicity profiles and off-target effects are areas requiring further investigation, as preliminary data suggest the need for dose optimization to mitigate adverse effects. Ongoing research aims to address these issues through structure-activity relationship (SAR) studies and in vivo models. Collaborative efforts between academia and industry are expected to accelerate the progression of this compound from bench to bedside.
In conclusion, 3-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylbenzamide represents a compelling area of research in chemical biology and drug discovery. Its unique structural features and promising biological activity warrant continued exploration, with the potential to yield innovative therapeutics for a range of diseases. Future studies will likely focus on optimizing its pharmacological profile and advancing it through preclinical and clinical stages.
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